
4-fluoro-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-fluoro-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” is a compound that contains an indole nucleus . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes them of great interest in the field of medicinal chemistry.
Molecular Structure Analysis
The molecular structure of “4-fluoro-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” was identified using the analysis of IR, MS, 1H NMR, and 13C NMR .Chemical Reactions Analysis
While specific chemical reactions involving “4-fluoro-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” are not available, indole derivatives are known to undergo a variety of chemical reactions .Applications De Recherche Scientifique
Boronic Acid Derivatives
Boronic acid pinacol ester compounds play a crucial role in organic synthesis reactions. They serve as significant intermediates in carbon-carbon coupling and carbon heterocoupling reactions. Our compound falls into this category, making it valuable for synthetic chemistry . These derivatives find applications in boron neutron capture therapy, feedback control drug transport polymers in cancer treatment, and other biological contexts .
Antibacterial Agents
Fluorine-containing compounds exhibit unique properties due to the strong electronegativity of fluorine atoms. Our compound’s fluorine substitution enhances its affinity to carbon, resulting in high biological activity, stability, and drug resistance. Researchers have explored fluorine-containing drugs for various medical purposes. While our compound is not directly a drug, understanding its properties contributes to this field .
Local Anesthetics
Amide local anesthetics are widely used in clinical cancer surgery. Although our compound is not a direct anesthetic, its structural features may provide insights into drug design. Investigating its potential effects on pain management and cancer treatment could be promising .
Suzuki–Miyaura Coupling
Suzuki–Miyaura cross-coupling reactions are essential in organic synthesis. They allow the formation of carbon–carbon bonds under mild conditions. Boronic acids, including our compound, are key nucleophiles in these reactions. Researchers use them extensively due to their stability and ease of preparation .
Biological Activity
While specific studies on our compound’s biological activity are limited, its unique structure suggests potential pharmacological effects. Further investigations could explore its interactions with biological targets, potentially leading to novel drug candidates .
Medicinal Chemistry
Our compound’s sulfonamide group is a common motif in medicinal chemistry. Researchers have synthesized related compounds with diverse biological activities. Investigating the effects of our compound on bacterial strains (e.g., Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi) could provide valuable insights .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
4-fluoro-3-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c1-9-6-12(3-4-13(9)16)22(20,21)18-11-2-5-14-10(7-11)8-15(19)17-14/h2-7,18H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCFQHUVSLGGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


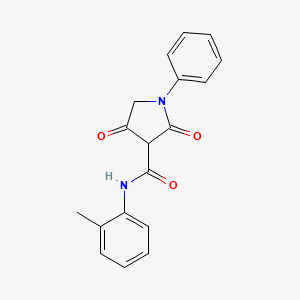
![Ethyl 2-[6-(2-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2848504.png)
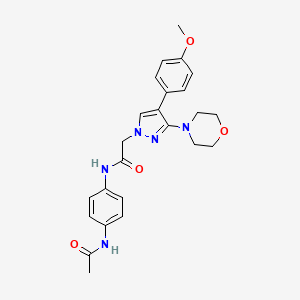
![N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide](/img/structure/B2848507.png)

![2-{[(2-Chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2848509.png)
![1-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B2848511.png)
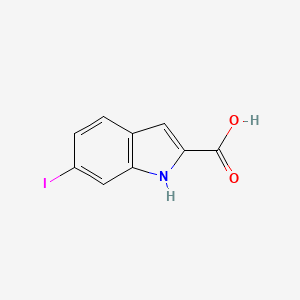
![6-Oxa-8-azaspiro[3.5]nonane-2,7-dione](/img/structure/B2848513.png)
methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B2848514.png)
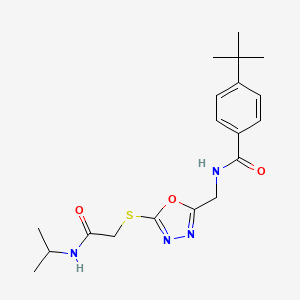
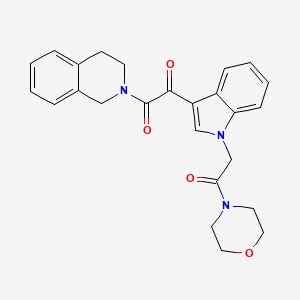
![3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2848518.png)